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Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

cat. No.: B1280202

8-Bromoquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromoquinolin-4(1H)-one is a heterocyclic organic compound belonging to the
quinolinone class. The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry,
forming the structural basis for numerous compounds with a wide array of biological activities.
The placement of a bromine atom at the 8-position of the quinoline ring is expected to
modulate the molecule's electronic, steric, and lipophilic properties, potentially influencing its
biological profile. This document provides a comprehensive overview of the known chemical
properties, synthesis methodologies, and potential biological significance of 8-Bromoquinolin-
4(1H)-one to serve as a foundational resource for research and development.

Core Chemical and Physical Properties

While specific experimental data for 8-Bromoquinolin-4(1H)-one is limited in publicly
accessible literature, the following table summarizes its key identifiers and includes
comparative data from the closely related isomer, 6-Bromoquinolin-4(1H)-one, for context.
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Property Data Reference

Molecular Formula CoHeBIrNO [1]

Molecular Weight 224.05 g/mol [1]

CAS Number 949507-29-3 [1]
Off-white to light yellow solid

Appearance , (2]
(Predicted)

_ _ No data available. (6-bromo
Melting Point ) [2]
isomer: 282-284 °C)

. _ No data available. (6-bromo
Boiling Point _ _ [2]
isomer: 321.7 °C, Predicted)

Very slightly soluble in water

Solubilit 3
Y (Predicted) 3]
Keep in dark place, sealed in
Storage [1]
dry, 2-8°C

Spectral Data Summary

Detailed experimental spectral data for 8-Bromoquinolin-4(1H)-one are not readily available.
The table below provides expected spectral characteristics and includes published data for the
6-Bromoquinolin-4(1H)-one isomer as a reference for researchers.
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Analysis Type

Data

1H NMR

Expected for 8-Bromoquinolin-4(1H)-one:
Aromatic protons (approx. 6.0-8.5 ppm), N-H
proton (broad singlet, >11 ppm). The bromine at
C8 will influence the chemical shifts of adjacent
protons H5, H6, and H7 through electronic and
anisotropic effects. tH NMR (DMSO-ds) for 6-
Bromoquinolin-4(1H)-one[2]: & 11.93 (br s, 1H,
NH), 8.17 (d, J=2.0 Hz, 1H, Ar-H), 7.96 (dd,
J=7.5, 6.0 Hz, 1H), 7.79 (dd, J=9.0, 2.5 Hz, 1H,
Ar-H), 7.53 (d, J=8.5 Hz, 1H), 6.08 (d, J=2.5 Hz,
1H, Ar-H).

13C NMR

Expected for 8-Bromoquinolin-4(1H)-one:
Carbonyl carbon (C4, approx. 175-180 ppm),
aromatic carbons (approx. 100-150 ppm). The
C-Br carbon (C8) would appear in the 110-120

ppm range.

Mass Spectrometry (MS)

Expected for 8-Bromoquinolin-4(1H)-one: A
molecular ion peak [M+H]* at m/z 224 and 226
in an approximate 1:1 ratio, characteristic of a

monobrominated compound.

Infrared (IR)

Expected for 8-Bromoquinolin-4(1H)-one:
Characteristic peaks for N-H stretching (approx.
3200-3400 cm~1), C=0 stretching of the amide
(approx. 1650-1680 cm~1), C=C aromatic
stretching (approx. 1450-1600 cm~1), and C-Br
stretching (approx. 500-600 cm™1).

Experimental Protocols

A definitive, published synthesis protocol for 8-Bromoquinolin-4(1H)-one is not available.

However, the Gould-Jacobs reaction is a classical and highly effective method for constructing

the 4-hydroxyquinoline (quinolin-4-one) skeleton from anilines.[4][5][6] The following is a
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detailed, generalized protocol for the synthesis of 8-Bromoquinolin-4(1H)-one from 2-
bromoaniline.

Proposed Synthesis via Gould-Jacobs Reaction

This synthesis involves three key stages: condensation, thermal cyclization, and
saponification/decarboxylation.

1. Stage 1: Condensation of 2-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)
e Materials: 2-Bromoaniline, Diethyl ethoxymethylenemalonate (DEEM).
e Procedure:

o In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and DEEM (1.05 eq).

o Heat the mixture with stirring at 110-120 °C for 1-2 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-bromoaniline spot is
consumed.

o The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by
cooling the mixture and recrystallizing from ethanol/water, or used directly in the next step.

2. Stage 2: Thermal Cyclization

o Materials: Diethyl ((2-bromophenyl)amino)methylenemalonate, high-boiling inert solvent
(e.g., Diphenyl ether, Dowtherm A).

e Procedure:

o Add the intermediate from Stage 1 to a sufficient volume of diphenyl ether in a flask
equipped with a high-temperature thermometer and a reflux condenser.

o Heat the solution rapidly and with vigorous stirring to ~250 °C.[6] The high temperature is
crucial for the electrocyclic ring-closing reaction.
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o Maintain this temperature for 15-30 minutes. The cyclized product, ethyl 8-bromo-4-
hydroxyquinoline-3-carboxylate, may precipitate upon cooling.

o After cooling to room temperature, dilute the mixture with a large volume of hexane or
petroleum ether to fully precipitate the product.

o Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-
boiling solvent.

3. Stage 3: Saponification and Decarboxylation

e Materials: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide (NaOH)
solution, Hydrochloric Acid (HCI).

e Procedure:

o Suspend the crude ester from Stage 2 in an aqueous solution of sodium hydroxide (e.g.,
10% wiv).

o Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding
carboxylic acid salt.

o Cool the solution and carefully acidify with concentrated HCI to a pH of ~2-3 to precipitate
the 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

o Filter the resulting solid, wash with water, and dry.

o To achieve decarboxylation, heat the carboxylic acid intermediate solid above its melting
point (or in a high-boiling solvent like diphenyl ether) until gas evolution (CO2) ceases.

o The resulting crude 8-Bromoquinolin-4(1H)-one can be purified by recrystallization from
a suitable solvent such as ethanol, acetic acid, or DMF.

Visualized Experimental Workflow
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Synthesis Protocol
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Caption: Proposed workflow for the synthesis and characterization of 8-Bromoquinolin-4(1H)-
one.

Reactivity and Potential Biological Significance

While direct biological studies on 8-Bromoquinolin-4(1H)-one are scarce, the quinolinone
scaffold is a cornerstone of many therapeutic agents.

o Antimicrobial Potential: Quinolone derivatives are well-known for their antibacterial activity,
which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase |V,
enzymes crucial for DNA replication. The specific substitution pattern on the quinoline ring
dictates the spectrum and potency of this activity.

e Anticancer Potential: The quinoline and quinolinone frameworks are present in various
anticancer drugs. Their mechanisms of action are diverse, including the induction of
apoptosis, inhibition of key kinases, cell cycle arrest, and anti-migratory effects. The
presence of a halogen atom, such as bromine, has been associated with enhanced cytotoxic
effects in certain series of compounds, making 8-Bromoquinolin-4(1H)-one a molecule of
interest for anticancer drug discovery.

The diagram below illustrates the conceptual relationship between the core chemical structure
and its potential biological activities, which serves as a logical framework for guiding drug
discovery efforts.
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Caption: Logical diagram of structure-property-activity relationships for 8-Bromoquinolin-
4(1H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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